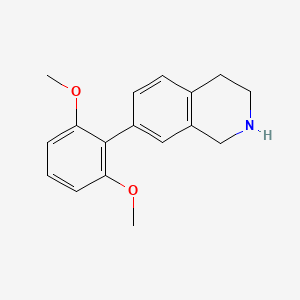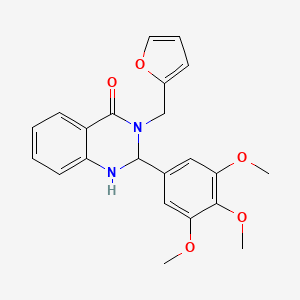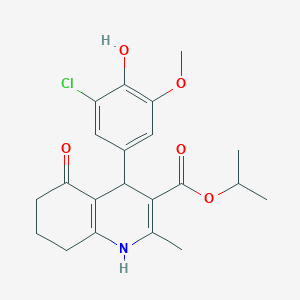![molecular formula C17H20ClNO B5235695 (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as Venlafaxine, is a synthetic antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is used to treat major depressive disorder, anxiety disorders, and panic disorder.
Mecanismo De Acción
(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and maintenance of neurons. This compound has also been shown to increase the levels of cortisol, a hormone that is involved in the body's stress response. Additionally, this compound has been shown to have effects on the immune system, including reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to administer and can be given orally. However, one limitation is that it can have side effects, such as nausea, dizziness, and headache, which may impact the results of experiments.
Direcciones Futuras
There are a number of future directions for research on (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, there is interest in exploring its use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. There is also interest in exploring the potential use of this compound in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is interest in exploring the potential use of this compound in personalized medicine, where treatment is tailored to an individual's genetic makeup.
Métodos De Síntesis
The synthesis of (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves several steps. The first step is the synthesis of 4-chlorobenzyl chloride from 4-chlorotoluene. The second step involves the reaction of 4-chlorobenzyl chloride with 2-(4-methoxyphenyl)-1-methylethanol in the presence of a base to form the intermediate (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl] ether. The third step involves the reduction of the ether to form this compound.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been extensively studied for its efficacy in treating depression, anxiety disorders, and panic disorder. It has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder. This compound has been shown to be effective in reducing symptoms of depression and anxiety in both adults and children.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(11-14-5-9-17(20-2)10-6-14)19-12-15-3-7-16(18)8-4-15/h3-10,13,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYWYKSXVYXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)
![3-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5235660.png)
![7-(4-fluorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5235683.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
